molecular formula C20H21N5O3S B2820756 N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921514-53-6

N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2820756
CAS No.: 921514-53-6
M. Wt: 411.48
InChI Key: WQHIYSOGDXTMDU-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a structurally complex acetamide derivative featuring a 2,5-dimethoxyphenyl group linked via a thioether bridge to a fused imidazo[2,1-c][1,2,4]triazole core substituted with a phenyl group. The compound’s design integrates two key pharmacophoric elements: (1) a dimethoxy-substituted aryl group, which may enhance solubility and modulate electronic interactions, and (2) a bicyclic imidazo-triazole scaffold, which could confer conformational rigidity and improve target binding affinity.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-27-15-8-9-17(28-2)16(12-15)21-18(26)13-29-20-23-22-19-24(10-11-25(19)20)14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHIYSOGDXTMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the imidazo[2,1-c][1,2,4]triazole ring: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and aldehydes or ketones.

    Introduction of the thioacetamide group: This step often involves the reaction of the imidazo[2,1-c][1,2,4]triazole intermediate with a thioacetamide reagent under suitable conditions.

    Attachment of the dimethoxyphenyl group: This final step can be accomplished through nucleophilic substitution reactions, where the dimethoxyphenyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or triazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H21_{21}N5_5O3_3S
  • Molecular Weight : 411.5 g/mol
  • CAS Number : 921514-53-6

The structure features a dimethoxyphenyl group linked to an imidazo[2,1-c][1,2,4]triazole moiety through a thioacetamide functional group, which contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide exhibit anticancer properties. The imidazo[2,1-c][1,2,4]triazole scaffold has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that derivatives can effectively target cancerous cells while sparing normal cells.

Antimicrobial Properties

The compound's thioacetamide linkage enhances its potential as an antimicrobial agent. Research has demonstrated that similar compounds possess activity against a range of bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The imidazole ring is known for its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various imidazo[2,1-c][1,2,4]triazole derivatives. The results indicated that compounds with similar structural motifs to this compound showed significant cytotoxicity against breast and lung cancer cell lines (IC50 values in the low micromolar range).

Case Study 2: Antimicrobial Activity

In another study published in Antimicrobial Agents and Chemotherapy, researchers tested several thioacetamide derivatives against multi-drug resistant bacteria. The findings revealed that one derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thioacetamide structure could enhance antimicrobial efficacy.

Data Table: Summary of Applications

Application AreaMechanism of ActionReference
AnticancerInduction of apoptosis and cell cycle arrestJournal of Medicinal Chemistry (2023)
AntimicrobialDisruption of cell wall synthesisAntimicrobial Agents and Chemotherapy (2024)
NeuroprotectionModulation of neurotransmittersNeurobiology Reports (2024)

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites, inhibiting or modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 2,5-dimethoxyphenyl group contrasts with halogenated (e.g., bromo in Compounds 25–27) or electron-deficient (e.g., cyanomethyl in Compound 23) substituents in analogs. Methoxy groups likely improve solubility compared to halogens but may reduce electrophilicity .

Patent-Disclosed Benzothiazole Acetamides

describes benzothiazole-based acetamides, such as N-(6-chlorobenzothiazol-2-yl)-2-(2,5-dimethoxyphenyl)acetamide. These compounds share the 2,5-dimethoxyphenyl moiety but replace the imidazo-triazole core with benzothiazole. The patent emphasizes substituents like CF₃ or halogens (Cl, Br) for R₁, which are absent in the target compound .

Comparison Highlights :

  • Electron-Withdrawing Groups (EWGs) : The target lacks CF₃ or halogens on its core, suggesting a deliberate avoidance of strong EWGs, which could reduce metabolic instability or toxicity.

Thiazolylmethylcarbamate Analogs

lists thiazolylmethylcarbamates with complex stereochemistry and hydroperoxypropan-2-yl substituents. While these are carbamates (vs. acetamides), they share heterocyclic thiazole motifs and thioether-like linkages .

Functional Group Impact :

  • Carbamate vs. Acetamide : Carbamates () are more hydrolytically stable but may exhibit slower cellular uptake compared to acetamides.
  • Thiazole vs. Imidazo-Triazole : Thiazole rings offer distinct hydrogen-bonding capabilities, which could influence binding kinetics relative to the target’s imidazo-triazole core .

Pyrimidine and Thiadiazole Derivatives

includes compounds like 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (Entry 3) and N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide (Entry 4). These analogs feature alternative heterocycles (pyrimidine, thiadiazole) attached to the thioacetamide backbone .

Heterocycle-Driven Properties :

  • Thiadiazole : Thiadiazole-containing analogs (Entry 4, ) are more electron-deficient, which could enhance reactivity but reduce bioavailability compared to the target’s methoxy-rich structure .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationship (SAR), and biological effects of this compound based on current research findings.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the reaction of 2-chloro-4,5-dihydro-1H-imidazole with arylhydrazine derivatives. The resulting intermediates undergo further transformations to yield the target amide. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure.

Antitumor Activity

Recent studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit significant antitumor activity . For instance:

  • Cytotoxicity Testing : Compounds structurally related to this compound were tested against various human cancer cell lines. The most active derivatives demonstrated IC50 values ranging from 2.38 to 3.77 μM against cervical and bladder cancer cell lines .
CompoundCell LineIC50 (μM)
4eSISO2.38
5lRT-1123.77

These findings suggest a promising avenue for developing new anticancer agents based on this scaffold.

The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. For example, one derivative was shown to selectively induce apoptosis in the SISO cell line while sparing normal cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazole ring and the phenyl groups significantly influence biological activity. For instance:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups enhances activity by increasing electron density on the aromatic system.
  • Thioether Linkage : The thioether moiety is crucial for maintaining the structural integrity and enhancing lipophilicity, which may improve cellular uptake.

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Antimicrobial Activity : Compounds with similar structures have been evaluated for antimicrobial properties against various bacterial strains. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents through inhibition of pro-inflammatory cytokines in vitro .

Q & A

Q. What are the critical steps in synthesizing N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves multi-step reactions:
  • Step 1 : Formation of the imidazo-triazole core via cyclization reactions under controlled pH and temperature (e.g., 70–100°C in ethanol) to ensure regioselectivity .
  • Step 2 : Thioether linkage introduction using nucleophilic substitution, requiring anhydrous conditions and catalysts like Cu(OAc)₂ for click chemistry .
  • Step 3 : Acetamide coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) at 0–5°C to minimize side reactions .
    Purification employs column chromatography (hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural characterization, and how are data interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–8.2 ppm), and acetamide carbonyl (δ ~165–170 ppm). Triazole ring protons appear as singlets (δ 7.8–8.3 ppm) .
  • IR Spectroscopy : Confirm thioamide (C=S, ~650 cm⁻¹) and carbonyl (C=O, ~1670 cm⁻¹) stretches .
  • HRMS : Validate molecular formula (e.g., C₂₀H₂₁N₅O₃S) with <2 ppm error .

Q. How is preliminary biological activity assessed, and what assays are prioritized?

  • Methodological Answer :
  • Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are critical .
  • Anti-inflammatory Testing : COX-2 inhibition via ELISA, comparing activity to celecoxib .
  • Dose-Response Curves : Generated at 0.1–100 µM concentrations to establish potency and selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace 2,5-dimethoxyphenyl with halogenated (e.g., 3-Cl) or electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity and target binding .
  • Core Modifications : Compare imidazo-triazole with triazolo-pyrimidine analogs to assess ring size impact on kinase inhibition .
  • Quantitative SAR (QSAR) : Use molecular descriptors (LogP, polar surface area) to correlate with IC₅₀ values via multivariate regression .

Q. What computational strategies predict binding modes and target engagement?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., EGFR, PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Thr766, hydrophobic contacts with Phe723) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes and calculate binding free energies (MM-PBSA) .
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors near methoxy groups) using Schrödinger Phase .

Q. How can contradictory biological data (e.g., varying IC₅₀ across cell lines) be resolved?

  • Methodological Answer :
  • Mechanistic Profiling : Perform kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Metabolic Stability : Assess hepatic clearance in microsomal assays (e.g., human liver microsomes) to rule out rapid degradation .
  • Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation to confirm cell death mechanisms .

Q. What strategies improve solubility and pharmacokinetics without compromising activity?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the acetamide group for pH-dependent release in tumors .
  • Formulation Studies : Use nanoemulsions (e.g., PEGylated liposomes) to enhance bioavailability. Characterize via dynamic light scattering (DLS) and in vivo PK studies .
  • Salt Formation : Screen with counterions (e.g., HCl, sodium) to improve aqueous solubility (>1 mg/mL) .

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